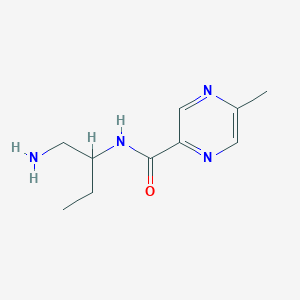
N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with 1-aminobutan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxylic acid, while reduction may produce N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide derivatives with altered functional groups .
Scientific Research Applications
N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-aminobutan-2-yl)-N-methylacetamide: Another pyrazine derivative with similar structural features.
N-(1-aminobutan-2-yl)-5-methylimidazole-2-carboxamide: A compound with a similar backbone but different heterocyclic ring.
Uniqueness
N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide stands out due to its unique combination of the pyrazine ring and the aminobutan-2-yl side chain, which imparts distinct chemical and biological properties.
Biological Activity
N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that explore its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazine ring, which is known for its diverse biological activities. The presence of the amino group and the butyl chain contributes to its lipophilicity, influencing its interaction with biological targets.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazinecarboxamides often exhibit significant activity against various pathogens, including bacteria and fungi. For example, studies have shown that certain pyrazinecarboxamide derivatives possess inhibitory effects against Mycobacterium tuberculosis and Trichophyton mentagrophytes, with Minimum Inhibitory Concentrations (MICs) indicating their effectiveness (Table 1) .
| Compound | Pathogen | MIC (μmol·mL⁻¹) |
|---|---|---|
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 31.25 |
| This compound | Mycobacterium tuberculosis | TBD |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds similar to this compound. For instance, certain derivatives have demonstrated protective effects in models of brain ischemia by modulating calcium exchange mechanisms in neurons. This suggests a potential role in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the side chains significantly influence the compound's potency against various targets. For example, increasing lipophilicity often correlates with enhanced antimicrobial activity .
Case Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of pyrazinecarboxamide derivatives showed that specific modifications could lead to increased activity against Mycobacterium tuberculosis. The findings suggested that compounds with higher lipophilicity exhibited better penetration into bacterial cells, enhancing their efficacy .
Case Study 2: Neuroprotective Mechanisms
Another study explored the neuroprotective effects of pyrazine derivatives in ischemic conditions. The results indicated that certain compounds could significantly improve neuronal survival rates during hypoxic episodes by modulating intracellular calcium levels through Na+/Ca²+ exchanger pathways .
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-3-8(4-11)14-10(15)9-6-12-7(2)5-13-9/h5-6,8H,3-4,11H2,1-2H3,(H,14,15) |
InChI Key |
SQFVUVWFECZDTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)NC(=O)C1=NC=C(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















